[4-(Morpholine-4-carbonyl)-piperazin-1-yl]-morpholin-4-yl-methanone
Description
Chemical Structure and Synthesis The compound [4-(Morpholine-4-carbonyl)-piperazin-1-yl]-morpholin-4-yl-methanone (IUPAC name: [4-(morpholine-4-carbonyl)piperazin-1-yl]-morpholin-4-ylmethanone) features a hybrid structure with two morpholine rings linked via a piperazine core through methanone bridges. Its molecular formula is C₁₄H₂₄N₄O₄, and molecular weight is 312.36 g/mol . The synthesis involves condensation reactions to form carbonyl linkages between morpholine and piperazine rings under controlled conditions .
For example, derivatives with bromobenzoyl substituents (e.g., [4-(3-Bromo-benzoyl)-piperazin-1-yl]-morpholin-4-yl-methanone) exhibit high antimicrobial and antitumor activity .
Safety Profile
Compounds with analogous structures, such as 4-(1-Piperazinylcarbonyl)morpholine, may cause skin irritation, serious eye irritation, and respiratory tract irritation, necessitating strict safety protocols during handling .
Properties
IUPAC Name |
[4-(morpholine-4-carbonyl)piperazin-1-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O4/c19-13(17-5-9-21-10-6-17)15-1-2-16(4-3-15)14(20)18-7-11-22-12-8-18/h1-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDODEGWIFMIRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)N2CCOCC2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Morpholine-4-carbonyl)-piperazin-1-yl]-morpholin-4-yl-methanone typically involves multi-step reactions starting from readily available precursors. One common method involves the coupling of morpholine derivatives with piperazine derivatives under controlled conditions. The reaction often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
[4-(Morpholine-4-carbonyl)-piperazin-1-yl]-morpholin-4-yl-methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure that includes morpholine and piperazine moieties, which are known for their versatility in drug design. Its molecular formula is , with a molecular weight of approximately 308.35 g/mol. The presence of carbonyl groups enhances its reactivity, making it suitable for various chemical modifications.
Scientific Research Applications
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Antidepressant Activity :
- Research indicates that compounds containing piperazine and morpholine structures exhibit potential antidepressant effects. The mechanism may involve modulation of serotonin and norepinephrine pathways, which are critical in mood regulation. Studies have shown that derivatives of this compound can enhance neurotransmitter levels, contributing to their antidepressant properties.
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Anticancer Properties :
- Recent investigations have highlighted the compound's potential in cancer therapy. It has been observed to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, derivatives have shown efficacy against breast and lung cancer cells, suggesting a promising avenue for further development.
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Antimicrobial Activity :
- The compound has demonstrated antimicrobial properties against a range of pathogens, including bacteria and fungi. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.
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Central Nervous System (CNS) Disorders :
- Given its structural similarity to known CNS-active agents, this compound is being explored for its potential in treating disorders such as schizophrenia and anxiety. Preliminary studies suggest that it may modulate dopaminergic and serotonergic systems, making it a candidate for further pharmacological evaluation.
Case Studies
Mechanism of Action
The mechanism of action of [4-(Morpholine-4-carbonyl)-piperazin-1-yl]-morpholin-4-yl-methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Key Findings:
Hybrid vs. Single-Ring Derivatives: The dual morpholine-piperazine structure of the target compound may confer enhanced metabolic stability compared to single-ring analogs like (3-Bromo-4-hydroxyphenyl)(piperazin-1-yl)methanone .
Substituent Effects: Bromine (in [4-(3-Bromo-benzoyl)-piperazin-1-yl]-morpholin-4-yl-methanone) and trifluoromethyl groups (in ’s compound) improve target binding affinity but may reduce solubility .
Ring Modifications: Replacing piperazine with piperidine (as in Morpholin-4-yl(piperidin-1-yl)methanone) alters pharmacokinetic properties, including absorption and distribution .
Biological Activity
Overview
[4-(Morpholine-4-carbonyl)-piperazin-1-yl]-morpholin-4-yl-methanone is a synthetic compound that integrates morpholine and piperazine moieties, which are prominent in medicinal chemistry due to their pharmacological significance. This compound is of particular interest for its potential biological activities, including enzyme inhibition and anticancer properties.
This compound has a complex structure that enables diverse interactions with biological targets. Its molecular formula is , and it features both morpholine and piperazine rings, which contribute to its reactivity and biological activity.
The mechanism of action involves the compound's ability to bind to specific enzymes or receptors, inhibiting their activity. This can occur through competitive or allosteric inhibition, affecting various biological pathways. For instance, it has been noted that the compound can inhibit enzyme activities by occupying the active sites or altering conformations necessary for substrate binding.
Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as A549 (human lung adenocarcinoma) and MCF-7 (breast cancer) cells. The half-maximal inhibitory concentration (IC50) values indicate potent activity comparable to established chemotherapeutics like doxorubicin .
Table 1: IC50 Values of this compound Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| [4-(Morpholine-4-carbonyl)-...] | A549 | 10 |
| [4-(Morpholine-4-carbonyl)-...] | MCF-7 | 15 |
| Doxorubicin | A549 | 8 |
| Doxorubicin | MCF-7 | 12 |
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor. Studies suggest that it can inhibit various enzymes involved in metabolic pathways, potentially leading to therapeutic applications in conditions like diabetes and cancer. The specificity of the compound for certain enzymes makes it a candidate for drug development aimed at modulating these pathways .
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in MDPI, researchers evaluated the cytotoxic effects of the compound on several cancer cell lines. The results indicated that the compound effectively halted cell cycle progression in the S phase, leading to increased apoptosis rates. The study highlighted its selectivity for cancer cells over normal fibroblast cells, suggesting a favorable therapeutic index .
Case Study 2: Enzyme Interaction
Another study examined the interaction of this compound with specific kinases involved in cancer signaling pathways. The findings revealed that the compound could significantly reduce kinase activity, thereby inhibiting downstream signaling events essential for tumor growth and survival .
Q & A
Q. What synthetic routes are commonly employed to prepare [4-(Morpholine-4-carbonyl)-piperazin-1-yl]-morpholin-4-yl-methanone, and what reaction conditions are critical for yield optimization?
The synthesis of morpholine-piperazine derivatives typically involves coupling reactions between activated carbonyl intermediates (e.g., acyl chlorides) and nucleophilic amines. For example, in structurally analogous compounds, reactions between morpholine and piperazine derivatives in dichloromethane with triethylamine as a base have been reported to yield target compounds after evaporation and purification . Key parameters include:
- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.
- Stoichiometry : Excess acyl chloride (1.2–1.5 equivalents) ensures complete conversion of the amine.
- Purification : Column chromatography with gradients (e.g., 5–20% methanol in dichloromethane) resolves unreacted starting materials.
Q. How is the structural conformation of this compound validated experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For morpholine-piperazine derivatives, studies reveal:
- Ring conformations : Morpholine adopts a chair conformation, while piperazine rings exhibit puckered or twisted boat conformations depending on substituents .
- Intermolecular interactions : C–H···O and C–H···π interactions stabilize the crystal lattice, as observed in analogous structures .
- Dihedral angles : Angles between aromatic and heterocyclic rings (e.g., 28.03° and 77.46° in related compounds) highlight steric and electronic effects .
Q. What spectroscopic techniques are used for characterization, and what key peaks confirm the structure?
- NMR :
- ¹H NMR : Peaks at δ 2.5–3.5 ppm correspond to morpholine/piperazine N–CH₂ groups. Aromatic protons appear at δ 6.5–8.0 ppm in substituted phenyl derivatives .
- ¹³C NMR : Carbonyl carbons (C=O) resonate at δ 165–175 ppm .
- IR : Stretching vibrations at 1670–1700 cm⁻¹ confirm carbonyl groups, while N–H stretches (if present) appear at 3300–3500 cm⁻¹ .
Advanced Research Questions
Q. How can computational methods resolve contradictions in crystallographic data or predict molecular interactions?
- Quantum Mechanical Calculations : Semi-empirical methods (e.g., CNDO/2) calculate molecular orbital energies and dipole moments, aiding in understanding electronic properties and reactivity .
- Molecular Dynamics (MD) : Simulations predict conformational flexibility in solution, complementing static SC-XRD data. For example, MD can explain discrepancies between observed and calculated dihedral angles due to solvent effects .
- Docking Studies : Used to model interactions with biological targets (e.g., enzymes), identifying key binding residues and guiding structure-activity relationship (SAR) studies .
Q. What strategies mitigate challenges in refining crystallographic data for this compound?
- Twinned Data Refinement : SHELXL and SHELXE are robust for handling twinned or high-resolution data. Constraints on thermal parameters (e.g., ISOR) improve stability during refinement .
- Hydrogen Atom Placement : For disordered regions, hydrogen positions are constrained using AFIX commands, with riding models applied to non-polar H atoms .
- Validation Tools : PLATON and CheckCIF identify outliers in bond lengths/angles, ensuring compliance with expected geometric parameters .
Q. How do environmental factors (pH, temperature) influence the compound’s stability and reactivity?
- pH-Dependent Degradation : Morpholine-piperazine derivatives undergo hydrolysis under acidic (pH < 3) or basic (pH > 10) conditions. Stability studies in buffers (e.g., phosphate, acetate) monitored via HPLC reveal degradation pathways (e.g., cleavage of the carbonyl group) .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C, with differential scanning calorimetry (DSC) identifying melt transitions (e.g., 153–154°C in bromophenyl analogs) .
Methodological Notes
- Contradiction Analysis : Conflicting SC-XRD and computational data require cross-validation with spectroscopic techniques (e.g., NOESY for spatial proximity) .
- Synthetic Optimization : Design of Experiments (DoE) models (e.g., response surface methodology) systematically optimize reaction parameters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
